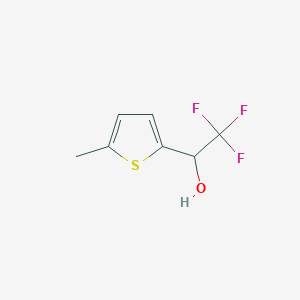

alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Descripción

Propiedades

Fórmula molecular |

C7H7F3OS |

|---|---|

Peso molecular |

196.19 g/mol |

Nombre IUPAC |

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 |

Clave InChI |

ODSWNOXWLBGDCN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(S1)C(C(F)(F)F)O |

Origen del producto |

United States |

Physical and chemical properties of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies for α -(Trifluoromethyl)-5-methylthiophene-2-methanol

Executive Summary and Structural Significance

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven method for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. α -(Trifluoromethyl)-5-methylthiophene-2-methanol (IUPAC: 2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol) represents a highly specialized, bifunctional building block.

By marrying a thiophene ring—a classic bioisostere for benzene with enhanced electron density—with an α -trifluoromethyl carbinol moiety, this compound offers unique steric and electronic properties. The presence of the −CF3 group adjacent to the hydroxyl center fundamentally alters the molecule's lipophilicity, hydrogen-bond donating capacity, and metabolic stability[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications in drug discovery.

Physicochemical Profiling

The physical and chemical behaviors of α -(Trifluoromethyl)-5-methylthiophene-2-methanol are dictated by the push-pull electronic relationship between the electron-rich 5-methylthiophene core and the highly electronegative trifluoromethyl group.

Quantitative Data Summary

The following table synthesizes the core quantitative metrics of the compound, explaining the causality behind its physical behavior [2].

| Property | Value | Causal Rationale / Structural Influence |

| Molecular Formula | C7H7F3OS | Comprises a 5-methylthiophene core substituted with a 1-hydroxy-2,2,2-trifluoroethyl group [3]. |

| Molecular Weight | 196.19 g/mol | Monoisotopic mass confirmed at ~196.0170 Da via HRMS-EI [4]. |

| LogP (Predicted) | 2.4 – 2.8 | The highly lipophilic −CF3 group increases the partition coefficient relative to the unfluorinated methyl analog, enhancing membrane permeability. |

| pKa (Hydroxyl) | ~11.5 | The strong inductive electron-withdrawing effect of the −CF3 group pulls electron density away from the O-H bond, stabilizing the conjugate alkoxide base and lowering the pKa significantly compared to standard aliphatic alcohols (pKa ~15.5). |

| Boiling Point | 205 – 215 °C | Intermolecular hydrogen bonding at the carbinol site elevates the boiling point, though the steric bulk of the −CF3 group prevents optimal crystal packing, rendering it an oil or low-melting solid at room temperature. |

Synthetic Process Chemistry

The most efficient and scalable method for synthesizing α -(Trifluoromethyl)-5-methylthiophene-2-methanol is the nucleophilic trifluoromethylation of 5-methylthiophene-2-carboxaldehyde using (Trifluoromethyl)trimethylsilane ( TMSCF3 ), commonly known as the Ruppert-Prakash reagent [5].

Causality in Reagent Selection

TMSCF3 is kinetically inert to aldehydes on its own. The reaction requires an initiator—typically a catalytic amount of Tetrabutylammonium fluoride (TBAF). The causality here is thermodynamic: the formation of an exceptionally strong Silicon-Fluorine bond (bond dissociation energy ~582 kJ/mol) drives the generation of a hypervalent silicate intermediate. This intermediate subsequently transfers the strongly nucleophilic CF3− equivalent to the electrophilic carbonyl carbon.

Nucleophilic trifluoromethylation workflow using Ruppert-Prakash reagent.

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs) via Nuclear Magnetic Resonance (NMR), the chemist can definitively prove the success of each phase before proceeding.

Step 1: System Preparation & Initiation

-

Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

-

Dissolve 5-methylthiophene-2-carboxaldehyde (10.0 mmol) and TMSCF3 (12.0 mmol, 1.2 eq) in 30 mL of anhydrous Tetrahydrofuran (THF).

-

Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the carbanion addition.

-

Add TBAF (0.5 mmol, 5 mol%, 1.0 M in THF) dropwise over 5 minutes.

Step 2: Propagation & In-Process Control (IPC)

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

-

Self-Validation Check (IPC 1): Withdraw a 50 µL aliquot, dilute in CDCl3 , and perform a rapid 19F NMR.

-

Causality of Validation: The intact TMSCF3 reagent exhibits a singlet at roughly −67 ppm . The successful formation of the intermediate O-TMS ether will shift this signal to a doublet (due to coupling with the new adjacent chiral proton) at approximately −78 ppm . Do not proceed to Step 3 until the −67 ppm signal is completely exhausted.

-

Step 3: Deprotection & Isolation

-

Once IPC 1 confirms complete conversion, add 10 mL of 1.0 M aqueous HCl directly to the flask to cleave the unstable O-TMS bond. Stir vigorously for 1 hour.

-

Self-Validation Check (IPC 2): Perform TLC (Hexanes:Ethyl Acetate 4:1). The non-polar O-TMS ether will disappear, replaced by a lower-Rf spot corresponding to the free hydroxyl target.

-

Extract the aqueous layer with Diethyl Ether ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purify via silica gel flash chromatography to yield the pure α -(Trifluoromethyl)-5-methylthiophene-2-methanol as a pale oil.

Downstream Applications: Pharmacokinetic Optimization

In drug development, the primary utility of α -(Trifluoromethyl)-5-methylthiophene-2-methanol lies in its ability to solve specific pharmacokinetic liabilities—namely, rapid metabolic clearance.

Unsubstituted aliphatic and benzylic alcohols are highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) in the liver, rapidly converting them into corresponding ketones or carboxylic acids, which are subsequently excreted. By installing an α

CF3Simultaneously, the thiophene ring is prone to Cytochrome P450 (CYP450)-mediated epoxidation and subsequent ring-opening, typically occurring at the most nucleophilic C5 position. The presence of the 5-methyl group acts as a steric and electronic shield, blocking this metabolic soft spot.

Structural rationale for metabolic resistance in drug design.

By utilizing this specific building block, medicinal chemists can design target molecules that retain the necessary hydrogen-bonding interactions of an alcohol while bypassing the rapid clearance pathways that plague traditional carbinols.

References

-

Title: Selective Catalytic Formation of Cross-Tetramers from Tetrafluoroethylene, Ethylene, Alkynes, and Aldehydes via Nickelacycles as Key Reaction Intermediates Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: PubChemLite - C7H7F3OS - Explore Source: PubChemLite (LCSB, University of Luxembourg) URL: [Link]

-

Title: Controllable Double Difluoromethylene Insertions into S−Cu Bonds Source: ResearchGate URL: [Link]

-

Title: New Sulfuryl Fluoride-Derived Alkylating Reagents for the 1,1-Dihydrofluoroalkylation of Thiols Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Preparation of Alkyl Indium Reagents by Iodine-Catalyzed Direct Insertion Source: ResearchGate URL: [Link]

-

Title: 新規EP300/CBPアセチルトランスフェラーゼ阻害薬DS-9300の創製研究 (Discovery of novel EP300/CBP acetyltransferase inhibitor DS-9300) Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL: [Link]

1H, 13C, and 19F NMR chemical shifts for alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Comprehensive NMR Characterization of α -(Trifluoromethyl)-5-methylthiophene-2-methanol

Executive Summary

The incorporation of trifluoromethyl (–CF 3 ) groups into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The –CF 3 moiety dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity[1]. α -(Trifluoromethyl)-5-methylthiophene-2-methanol is a highly specialized building block where the electron-rich thiophene ring is juxtaposed with the strongly electron-withdrawing α -trifluoromethyl alcohol moiety.

This whitepaper provides a rigorous, causality-driven guide to the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By moving beyond mere data tabulation, we dissect the quantum mechanical scalar couplings and inductive effects that define its spectral signature, providing researchers with a self-validating framework for structural verification.

Mechanistic Rationale of Chemical Shifts & Scalar Coupling

To accurately interpret the NMR spectra of α -(Trifluoromethyl)-5-methylthiophene-2-methanol, one must understand the competing electronic effects within the molecule. The system is governed by the electron-donating nature of the C5-methyl group and the powerful inductive electron-withdrawal of the –CF 3 group[2].

1 H NMR Dynamics: Deshielding and Spin-Spin Splitting

The proton spectrum is defined by three distinct regions: the heteroaromatic ring, the α -methine proton, and the aliphatic methyl group.

-

The α -Methine Proton: The proton attached to the α -carbon is highly deshielded due to the combined electronegativity of the adjacent hydroxyl oxygen and the –CF 3 group. Furthermore, it exhibits a distinct scalar coupling with the three fluorine atoms ( 3JH−F≈6.8 Hz), resulting in a well-defined quartet[1].

-

Thiophene Ring Protons (H3 and H4): The C5-methyl group donates electron density into the ring, shielding H4. Conversely, the α -hydroxy-trifluoromethyl group exerts a net electron-withdrawing effect, deshielding H3. These two protons couple with each other, producing two doublets with a characteristic thiophene coupling constant of 3JH−H≈3.5 Hz[3].

13 C NMR Dynamics: The Impact of 19 F Coupling

Carbon NMR in fluorinated compounds requires careful attention to carbon-fluorine scalar coupling, which can split signals across a wide spectral width.

-

The –CF 3 Carbon: The carbon directly bonded to the three fluorine atoms experiences a massive one-bond coupling ( 1JC−F≈282 Hz), splitting the signal into a broad quartet around 124 ppm. Because this carbon lacks attached protons, its spin-lattice relaxation time ( T1 ) is exceptionally long, often resulting in weak signals if the relaxation delay is insufficient.

-

The α -Carbon: The methine carbon experiences a two-bond coupling ( 2JC−F≈32 Hz) with the fluorine atoms, appearing as a quartet near 71.5 ppm[4].

19 F NMR Dynamics

The three equivalent fluorine atoms of the –CF 3 group resonate as a single distinct signal. Because they are three bonds away from the α -methine proton, the signal is split into a doublet ( 3JF−H≈6.8 Hz). Acquiring a 1 H-decoupled 19 F spectrum collapses this doublet into a singlet, serving as a self-validating proof of spatial proximity.

Experimental Workflow & Self-Validating Protocols

To ensure uncompromising data integrity, the following step-by-step methodology must be adhered to. This protocol is designed as a self-validating system: every step contains an internal check to prevent artifact generation.

NMR acquisition workflow and multiplet analysis for structural validation.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS acts as the internal zero-point reference. The concentration is kept below 25 mg to prevent viscosity-induced line broadening, ensuring sharp, highly resolved multiplets.

-

-

Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

-

Validation Check: The full-width at half-maximum (FWHM) of the TMS signal must be ≤1.0 Hz.

-

-

1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( d1 ) of 2.0 seconds.

-

13 C NMR Acquisition: Acquire 512–1024 scans. Critical adjustment: Set the relaxation delay ( d1 ) to at least 3.0 seconds.

-

Causality: The quaternary –CF 3 carbon and the substituted thiophene carbons (C2, C5) have long T1 relaxation times. A short d1 will cause these signals to vanish into the baseline noise.

-

-

19 F NMR Acquisition: Acquire 16 scans using a spectral width of 200 ppm, centered around -100 ppm. Use Trichlorofluoromethane (CFCl 3 ) as an external reference (0.0 ppm). Acquire one spectrum with 1 H-coupling and one with 1 H-decoupling.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on theoretical calculations and analogous fluorinated thiophene derivatives[2][3][4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Assignment |

| H3 (Thiophene) | 6.95 | Doublet (d) | 1H | 3JH−H=3.5 | Deshielded by adjacent α -OH/CF 3 group. |

| H4 (Thiophene) | 6.65 | Doublet (d) | 1H | 3JH−H=3.5 | Shielded by adjacent C5-methyl group. |

| α -CH | 5.25 | Quartet (q) | 1H | 3JH−F=6.8 | Split by the adjacent –CF 3 group. |

| –OH | 2.80 | Broad Singlet (br s) | 1H | N/A | Highly variable depending on concentration/H-bonding. |

| C5–CH 3 | 2.45 | Singlet (s) | 3H | N/A | Aliphatic methyl group on the heteroaromatic ring. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Assignment |

| C5 (Thiophene) | 142.0 | Singlet (s) | N/A | Quaternary carbon attached to the methyl group. |

| C2 (Thiophene) | 138.0 | Singlet (s) | N/A | Quaternary carbon attached to the α -carbon. |

| C3 (Thiophene) | 126.5 | Singlet (s) | N/A | Aromatic CH carbon. |

| C4 (Thiophene) | 125.0 | Singlet (s) | N/A | Aromatic CH carbon, shielded by C5-methyl. |

| –CF 3 | 124.0 | Quartet (q) | 1JC−F=282.0 | Massive one-bond carbon-fluorine scalar coupling. |

| α -CH | 71.5 | Quartet (q) | 2JC−F=32.0 | Two-bond coupling to the –CF 3 group. |

| C5–CH 3 | 15.5 | Singlet (s) | N/A | Aliphatic methyl carbon. |

Table 3: 19 F NMR Spectral Data (376 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Assignment |

| –CF 3 | -78.5 | Doublet (d) | 3JF−H=6.8 | Three equivalent fluorine atoms split by the α -proton. |

Troubleshooting and Artifact Resolution

Even with strict protocols, fluorinated heteroaromatics can present unique challenges during NMR acquisition.

-

Missing –CF 3 or Quaternary Carbon Signals in 13 C NMR: If the quartets at 124.0 ppm and 71.5 ppm are indistinguishable from baseline noise, the T1 relaxation delay is too short. Solution: Increase d1 to 5.0 seconds, or add a trace amount of a relaxation agent such as Chromium(III) acetylacetonate (Cr(acac) 3 ) to the sample to accelerate T1 relaxation.

-

Complex Multiplets in the Thiophene Region: If H3 and H4 do not appear as clean doublets, the sample may be undergoing slow degradation, or the magnetic field is poorly shimmed. Solution: Re-shim the Z-gradients. If the issue persists, check for the presence of oxidized thiophene species via Mass Spectrometry.

-

Broadening of the α -Methine Quartet: If the quartet at 5.25 ppm is broad and poorly resolved, it may be due to rapid exchange phenomena involving the adjacent hydroxyl group, or trace acidic impurities in the CDCl 3 . Solution: Filter the CDCl 3 through a small plug of basic alumina prior to sample preparation to remove trace DCl.

References

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

-

The Trifluoromethyl Group - ResearchGate. researchgate.net. Available at:[Link]

-

Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes - ChemRxiv. chemrxiv.org. Available at:[Link]

-

CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - Beilstein Journals. beilstein-journals.org. Available at:[Link]

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability and elucidating the degradation pathways of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol, a novel heterocyclic alcohol with potential applications in pharmaceutical development. While specific experimental data for this molecule is not extensively available in the public domain, this document, grounded in the established chemistry of thiophene derivatives and trifluoromethylated compounds, offers a robust, scientifically-driven approach for researchers, scientists, and drug development professionals. By synthesizing data from analogous structures and adhering to established regulatory guidelines for stability testing, this guide presents detailed experimental protocols, predicts potential degradation mechanisms, and outlines the necessary analytical methodologies to ensure the scientific integrity of such investigations.

Introduction: The Significance of Fluorinated Thiophene Moieties in Drug Discovery

The incorporation of a thiophene ring, a bioisostere of the benzene ring, into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic profiles. Thiophene derivatives are prevalent in a wide array of approved pharmaceuticals, valued for their ability to enhance metabolic stability and receptor affinity.[1] Furthermore, the introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to improve a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3][4] The combination of these two moieties in alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol suggests a molecule of significant interest for drug development, necessitating a thorough understanding of its intrinsic stability.

This guide provides a proactive and scientifically rigorous approach to characterizing the stability of this molecule, a critical step in the early stages of drug development that can mitigate risks and accelerate the journey to clinical evaluation.

Physicochemical Properties (Predicted)

A foundational understanding of the physicochemical properties of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is essential for designing meaningful stability studies. Based on its structure, the following properties can be anticipated:

| Property | Predicted Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small aromatic alcohols. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) | The thiophene and trifluoromethyl groups contribute to its lipophilicity. |

| pKa | Weakly acidic | The alcohol proton will have a pKa typical of secondary alcohols. |

| LogP | Moderately lipophilic | The trifluoromethyl and methylthiophene groups increase lipophilicity. |

Assessment of Thermodynamic Stability

The intrinsic thermodynamic stability of a compound provides insights into its shelf-life and potential for degradation under ambient conditions. The following experimental protocols are recommended for a comprehensive evaluation.

Experimental Workflow for Thermodynamic Stability Assessment

The following diagram outlines a typical workflow for assessing the thermodynamic stability of a novel compound.

Caption: Workflow for Thermodynamic Stability Assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and detect any phase transitions or decomposition events as a function of temperature.

Protocol:

-

Accurately weigh 2-5 mg of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the anticipated decomposition point (e.g., 300 °C) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks will indicate melting or other phase transitions, while exothermic peaks may suggest decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify weight loss as a function of temperature.

Protocol:

-

Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.

-

Record the weight of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Forced Degradation Studies and Degradation Pathways

Forced degradation (or stress testing) is a critical component of drug development, designed to identify likely degradation products and establish degradation pathways.[5][6][7] This information is essential for developing stability-indicating analytical methods.

General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Mass Balance: The sum of the assay value of the parent compound and the peak areas of all degradation products should be close to 100% of the initial assay value.

Proposed Degradation Pathways

Based on the known reactivity of thiophenes and trifluoromethylated alcohols, the following degradation pathways are proposed for alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol under various stress conditions.

The sulfur atom in the thiophene ring is susceptible to oxidation.[8][9]

Caption: Proposed Oxidative Degradation Pathway.

Experimental Protocol (Oxidative Stress):

-

Prepare a solution of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol in a suitable solvent (e.g., acetonitrile/water).

-

Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubate the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

-

Analyze the sample at appropriate time points by a stability-indicating HPLC method.

Thiophene-containing molecules can undergo photodegradation upon exposure to UV light.[10][11][12][13][14]

Caption: Proposed Photolytic Degradation Pathway.

Experimental Protocol (Photolytic Stress):

-

Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile).

-

Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at appropriate time points.

While the thiophene ring is generally stable to hydrolysis, the trifluoromethyl alcohol moiety could potentially undergo reactions under strong acidic or basic conditions.[15]

Caption: Proposed Hydrolytic Degradation Pathways.

Experimental Protocol (Hydrolytic Stress):

-

Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M HCl.

-

Basic Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH.

-

Neutral Hydrolysis: Prepare a solution of the compound in water.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At appropriate time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

Analytical Methodologies for Stability-Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for stability-indicating assays.[17][18]

Proposed HPLC Method:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230-320 nm) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial information for pathway elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, GC-MS can be a valuable analytical tool.[19][20] Derivatization may be necessary for non-volatile or thermally labile compounds.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for investigating the thermodynamic stability and degradation pathways of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol. The successful execution of the described experimental protocols will yield a robust stability profile for this promising molecule, which is indispensable for its further development as a pharmaceutical candidate.

Future work should focus on the isolation and definitive structural characterization of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. This will provide a complete and unambiguous understanding of the molecule's degradation chemistry, ultimately ensuring the safety and efficacy of any potential drug product.

References

-

New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

-

Thiophene - Wikipedia. [Link]

-

Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

-

New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications. [Link]

-

New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]

-

Thiophene S-Oxides. IntechOpen. [Link]

-

Oxidation of Thiophene Derivatives with H2O2 in Acetonitrile Catalyzed by [Cp*2M2O5] (M = Mo, W): A Kinetic Study. ResearchGate. [Link]

-

Photocatalytic of Thiophene Desulfurization. Universiti Tun Hussein Onn Malaysia (UTHM). [Link]

-

New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]

-

Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

-

Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. ResearchGate. [Link]

-

G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]

-

Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

-

Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Academia.edu. [Link]

-

Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... ResearchGate. [Link]

-

Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate. [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

Trifluoromethylation Strategies of Alcohols and Phenols. Wiley Online Library. [Link]

-

Forced Degradation Studies. SciSpace. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications. [Link]

-

Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. (PDF) Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography [academia.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. shimadzu.com [shimadzu.com]

- 20. agilent.com [agilent.com]

Material Safety Data Sheet (MSDS) and toxicity profile of alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Mechanistic Toxicology of α -(Trifluoromethyl)-5-methylthiophene-2-methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Profile

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. α -(Trifluoromethyl)-5-methylthiophene-2-methanol (also known as 1-(5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol) represents a highly specialized building block. It combines the versatile pharmacophore of a 5-methylthiophene ring with a trifluoromethyl ( -CF3 ) carbinol moiety.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Material Safety Data Sheet (MSDS). This whitepaper synthesizes the fundamental physicochemical properties, handling protocols, and an in-depth mechanistic toxicological profile of this compound. By understanding the causality behind its metabolic stability and potential bioactivation pathways, researchers can safely and effectively integrate this building block into novel therapeutic agents or agrochemicals.

Physicochemical & Structural Profiling

The architectural logic of α -(Trifluoromethyl)-5-methylthiophene-2-methanol relies on two competing functional domains:

-

The -CF3 Carbinol Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a C-H bond)[1]. This strong electron-withdrawing nature lowers the pKa of the adjacent hydroxyl group, improves hydrogen-bonding dynamics with biological targets, and drastically enhances lipophilicity[1].

-

The 5-Methylthiophene Ring: Thiophene is a classic bioisostere for benzene. The addition of the 5-methyl group provides a vector for further synthetic elaboration but also introduces a potential site for allylic/benzylic-type metabolic oxidation.

Table 1: Predicted Physicochemical & Hazard Properties

| Property / Parameter | Value / Classification | Scientific Rationale |

| Molecular Formula | C8H9F3OS | Standard composition of the fluorinated thiophene core. |

| Molecular Weight | ~210.22 g/mol | Optimal for small-molecule fragment-based drug discovery (FBDD). |

| Lipophilicity (logP) | ~2.5 - 3.0 | The -CF3 group significantly increases the Hansch π value, enhancing membrane permeability[1]. |

| GHS Hazard Class | Category 2 (Skin/Eye), Category 4 (Oral) | Electrophilic potential of thiophene derivatives necessitates strict handling[2]. |

| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen) | Prevents ambient photo-oxidation of the thiophene ring[2]. |

Material Safety Data Sheet (MSDS) Core Protocols

While handling α -(Trifluoromethyl)-5-methylthiophene-2-methanol, safety protocols must account for both the acute irritant properties of fluorinated alcohols and the long-term toxicity risks associated with heteroaromatic bioactivation.

Hazard Identification & GHS Labeling

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

Safe Handling & Spill Protocols

-

Engineering Controls: All synthetic manipulations must be performed in a certified chemical fume hood.

-

Spill Response: In the event of a spill, do not use water. Quench with a non-combustible absorbent material (e.g., diatomaceous earth or sand). Sweep into a sealed, labeled chemical waste container.

-

First Aid: If exposed to skin, wash immediately with copious amounts of soap and water (P302+P352)[2]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present (P305+P351+P338)[2].

Mechanistic Toxicology & Metabolic Profiling

The toxicological profile of this compound is governed by a "tug-of-war" between metabolic stability and bioactivation.

The Protective Role of the Trifluoromethyl Group

In standard drug metabolism, the α -carbon of an alcohol is a primary metabolic hotspot, susceptible to oxidation by Cytochrome P450 (CYP450) enzymes into aldehydes or carboxylic acids. By strategically placing a -CF3 group at this α -position, medicinal chemists induce "metabolic switching"[3]. The high bond energy of the C-F bonds effectively blocks oxidative cleavage at this site, leading to a longer half-life and reduced intrinsic clearance ( CLint )[1],[3].

The Thiophene Liability: CYP450 Bioactivation

Despite the stability of the -CF3 group, the thiophene ring itself is a known structural alert for toxicity[4]. CYP450 enzymes (particularly in the liver) can catalyze two competitive metabolic reactions on the thiophene ring: S-oxidation and epoxidation [5].

-

Thermodynamics & Kinetics: Quantum chemical studies reveal that the activation energy barrier for thiophene epoxidation is ~13.23 kcal/mol, which is lower than that of S-oxidation (~14.75 kcal/mol)[5]. Furthermore, the formation of the epoxide metabolite is highly exothermic (-23.24 kcal/mol)[5],[6].

-

Hepatotoxicity Mechanism: Both the thiophene epoxide and S-oxide are highly reactive electrophiles. If not rapidly neutralized by glutathione, they can undergo Michael-type additions, covalently binding to hepatic proteins and thiol nucleophiles, which is a primary driver of drug-induced hepatotoxicity[6],[4].

CYP450-mediated bioactivation of thiophene vs. metabolic stability of the CF3 group.

Table 2: Comparative Metabolic Parameters (Expected Outcomes)

| Parameter | Unsubstituted Analog (e.g., -CH3 ) | -CF3 Substituted Analog | Causality / Rationale |

| Metabolic Pathway | Susceptible to α -oxidation | α -oxidation blocked | C-F bond strength resists enzymatic cleavage[3]. |

| Half-life ( t1/2 ) | Shorter | Longer | Reduced rate of metabolism slows clearance[3]. |

| Intrinsic Clearance | Higher | Lower | Blocking the primary metabolic site reduces hepatic capacity[3]. |

Experimental Workflows & Protocols

To empirically validate the metabolic stability and toxicological profile of α -(Trifluoromethyl)-5-methylthiophene-2-methanol, researchers must perform an In Vitro Human Liver Microsome (HLM) Stability Assay . This protocol is designed as a self-validating system: the inclusion of a 0-minute time point establishes a baseline, and the use of an ice-cold quench guarantees exact kinetic measurements[3].

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compound via CYP450-mediated degradation[3].

Step-by-Step Methodology:

-

Preparation of Working Solutions: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Pre-incubation: Aliquot Human Liver Microsomes (HLM) into the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the microplate at 37°C for 10 minutes to equilibrate the system.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (a crucial cofactor for CYP450 enzymes) to the wells[3].

-

Kinetic Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract an aliquot and immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile (stopping solution)[3]. Causality Note: The organic solvent instantly denatures the CYP450 proteins, freezing the metabolic profile at that exact second.

-

Protein Precipitation: Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the clear supernatant to vials and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and the formation of thiophene S-oxide/epoxide metabolites.

Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC).[Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.[Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate.[Link]

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Amino-5-(trifluoromethyl)phenyl)methanol | 220107-65-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Utilizing alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol in pharmaceutical drug discovery

Application Note: Utilizing α -(Trifluoromethyl)-5-methylthiophene-2-methanol in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Synthetic Transformations, Superacid Catalysis, and Antimicrobial Agent Development

Executive Summary & Pharmacological Rationale

The strategic incorporation of the trifluoromethyl ( CF3 ) group into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The CF3 moiety drastically improves metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for oral bioavailability [1]. Within this chemical space, α -(Trifluoromethyl)-5-methylthiophene-2-methanol emerges as a highly versatile, privileged building block.

By combining the bioisosteric properties of a thiophene ring with a chiral trifluoromethylated secondary alcohol, this compound serves as a powerful precursor for generating complex, pharmacologically active scaffolds. Recent breakthroughs have demonstrated that trimethylsilyl (TMS) ethers of this compound undergo multichannel electrophilic transformations in superacidic media to yield potent antimicrobial agents [2].

Structural Causality in Drug Design

Understanding the reactivity of this molecule requires analyzing its structural components. Table 1 summarizes the dual role of each functional group in both synthetic reactivity and final pharmacokinetic performance.

Table 1: Physicochemical and Synthetic Rationale for Structural Components

| Structural Component | Function in Drug Design | Impact on Pharmacokinetics & Synthetic Reactivity |

| α -Trifluoromethyl ( CF3 ) | Electron-withdrawing, lipophilic | Increases metabolic stability; strongly destabilizes adjacent carbocations, increasing their electrophilicity. |

| Thiophene Ring | Bioisostere for benzene | Improves aqueous solubility compared to phenyl rings; provides crucial resonance stabilization to the α -carbocation. |

| 5-Methyl Substitution | Steric block, electron-donating | Prevents metabolic oxidation and blocks unwanted electrophilic aromatic substitution at the highly reactive C5 position. |

| Secondary Methanol | Synthetic handle | Readily forms TMS ethers, serving as a traceless leaving group to generate reactive intermediates in superacidic media. |

Mechanistic Pathway: Superacid-Promoted Transformations

Direct activation of free aliphatic or benzylic alcohols in superacids often leads to the formation of highly stable oxonium ions that resist cleavage, or conversely, results in uncontrolled oligomerization. To bypass this, the alcohol is first converted into a Trimethylsilyl (TMS) ether.

When exposed to Trifluoromethanesulfonic acid (TfOH, a non-nucleophilic superacid with H0≈−14.1 ), the TMS ether rapidly eliminates TMSOH. This generates a highly reactive CF3 -substituted carbocation. The extreme electron-withdrawing nature of the CF3 group makes this cation fiercely electrophilic, yet it is sufficiently stabilized by the adjacent electron-rich thiophene ring to allow for controlled intermolecular trapping by arene nucleophiles.

Reaction pathway of α-(CF3)-5-methylthiophene-2-methanol via superacid activation.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step methodology for utilizing this compound to synthesize antimicrobial libraries. The workflow is designed with built-in validation steps to ensure reproducibility.

Step-by-step experimental workflow for synthesizing and evaluating CF3-thiophene derivatives.

Protocol A: Synthesis of the Trimethylsilyl (TMS) Ether

Causality Note: Imidazole is selected over triethylamine because it acts as both a mild base and a nucleophilic catalyst, accelerating the transfer of the TMS group to the sterically hindered secondary alcohol.

-

Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add α -(Trifluoromethyl)-5-methylthiophene-2-methanol (1.0 mmol) and dissolve in 10 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add imidazole (1.5 mmol, 1.5 eq). Stir until completely dissolved.

-

Silylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add Trimethylsilyl chloride (TMSCl, 1.2 mmol, 1.2 eq) over 5 minutes.

-

Validation Check: A white precipitate (imidazole hydrochloride) should form within 15 minutes, visually confirming the progression of the substitution reaction.

-

Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench with 10 mL of distilled water. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The crude TMS ether is typically >95% pure and should be used immediately in Protocol B to prevent hydrolytic degradation.

Protocol B: TfOH-Promoted Multichannel Arylation

Causality Note: TfOH is utilized in excess (5.0 eq) because the basic oxygen atoms of the TMS ether and the sulfur atom of the thiophene ring undergo competitive protonation. An excess ensures the bulk medium remains superacidic enough to drive the elimination of TMSOH [2].

-

Reaction Assembly: In a flame-dried Schlenk tube under argon, dissolve the crude TMS ether (1.0 mmol) and the target nucleophilic arene (e.g., toluene, p-xylene) (2.0 mmol, 2.0 eq) in 5 mL of anhydrous DCM.

-

Superacid Addition: Cool the mixture to 0°C. Using a glass syringe (TfOH degrades plastic/silicone), add Trifluoromethanesulfonic acid (TfOH, 5.0 mmol, 5.0 eq) dropwise.

-

Observation: The solution will immediately turn deep red or purple, indicating the formation of the highly conjugated CF3 -benzyl-type carbocation.

-

Trapping: Stir the reaction at room temperature for 1–3 hours.

-

Quenching (Critical Validation Step): Carefully pour the reaction mixture into a beaker containing 20 mL of ice-cold saturated NaHCO3 solution. Self-Validation: Vigorous CO2 gas evolution must be observed; the absence of bubbling indicates an inactive or compromised superacid batch. The color will shift from deep purple to pale yellow as the carbocation is neutralized.

-

Isolation: Extract with DCM (3 x 15 mL), dry over MgSO4 , and purify the resulting arylated products via silica gel column chromatography.

Quantitative Biological Data

Derivatives synthesized via the superacid-promoted arylation of α -(Trifluoromethyl)-5-methylthiophene-2-methanol have been extensively screened for antimicrobial properties. The incorporation of the CF3 group significantly enhances the lipophilicity of the molecules, allowing them to effectively disrupt the cellular membranes of both fungal and bacterial pathogens[2].

Table 2: Antimicrobial Activity (MIC) of α -CF3-Thiophene Derivatives

| Target Organism | Strain Classification | MIC Range ( μ g/mL) | Pharmacological Observation |

| Candida albicans | Yeast-like fungus | 64 - 128 | Significant growth inhibition; highlights potential as a topical antifungal agent. |

| Escherichia coli | Gram-negative bacteria | ≤ 128 | Broad-spectrum bacteriostatic effect; penetrates the outer lipopolysaccharide membrane. |

| Staphylococcus aureus | Gram-positive bacteria | ≤ 128 | Broad-spectrum bacteriostatic effect; resists efflux pump clearance due to CF3 steric bulk. |

References

-

Singh, P. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry.[Link]

-

Khoroshilova, O. V., Borovkova, K. E., Nikiforova, L. R., Salmova, J. V., Taraskin, A. O., Spiridonova, D. V., & Vasilyev, A. V. (2023). TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. New Journal of Chemistry, 47, 18492-18516.[Link]

Enantioselective catalytic preparation methods for alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Enantioselective Catalytic Preparation Methods for α -(Trifluoromethyl)-5-methylthiophene-2-methanol

Executive Summary

The incorporation of the trifluoromethyl ( −CF3 ) group into heteroaryl scaffolds is a cornerstone strategy in modern drug discovery, driven by its ability to enhance metabolic stability, lipophilicity, and target binding affinity. The target molecule, α -(Trifluoromethyl)-5-methylthiophene-2-methanol (also known as 1-(5-methylthiophen-2-yl)-2,2,2-trifluoroethanol), is a highly valuable chiral building block.

Synthesizing this molecule with high enantiomeric excess ( ee ) presents a unique challenge due to the intense electron-withdrawing nature of the −CF3 group, which drastically alters the electrophilicity of the adjacent carbonyl and the stability of transition states. This application note provides two orthogonal, field-proven methodologies for the enantioselective preparation of this compound: Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Nucleophilic Trifluoromethylation . Both protocols are designed as self-validating systems to ensure maximum reproducibility and scientific integrity.

Physicochemical Profile & Strategic Disconnections

Before initiating synthesis, it is critical to understand the target's parameters to guide extraction, chromatography, and analysis.

| Property | Value / Description |

| Chemical Name | α -(Trifluoromethyl)-5-methylthiophene-2-methanol |

| Molecular Formula | C7H7F3OS |

| Molecular Weight | 196.19 g/mol |

| LogP (Predicted) | ~2.4 (Highly lipophilic) |

| UV Absorbance | λmax≈254 nm (Thiophene chromophore) |

| 19 F NMR Shift | δ≈−77.5 ppm (Doublet, J≈7.0 Hz) |

| Strategic Disconnection A | Reduction of 2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanone |

| Strategic Disconnection B | Trifluoromethylation of 5-methylthiophene-2-carboxaldehyde |

Method A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale & Causality

The reduction of α -trifluoromethyl ketones is notoriously difficult using standard hydrogenation due to the stabilization of the resulting alkoxide intermediate, which can stall the catalytic cycle. We employ the Noyori-Ikariya bifunctional Ru(II) catalyst ( RuCl(p−cymene)[(R,R)−TsDPEN] ).

The Causality of Reagent Selection: Instead of using isopropanol as the hydrogen donor, we utilize a Formic Acid/Triethylamine (TEAF) azeotrope (5:2 ratio) . The highly electrophilic nature of the −CF3 ketone means the reaction equilibrium in isopropanol can prematurely stall. Formic acid provides an irreversible hydride transfer driven by the thermodynamic release of CO2 gas [1]. The bifunctional catalyst transfers a hydride from the ruthenium center and a proton from the TsDPEN amine simultaneously via a six-membered pericyclic transition state, completely bypassing the high-energy alkoxide intermediate [4].

Fig 1. Catalytic cycle of Noyori-Ikariya ATH for trifluoromethyl ketones.

Step-by-Step Protocol: ATH Workflow

Perform all steps under an inert argon atmosphere to prevent catalyst oxidation.

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve 2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanone (1.0 mmol, 194 mg) and RuCl(p−cymene)[(R,R)−TsDPEN] (0.01 mmol, 1.0 mol%) in anhydrous DMF (2.0 mL).

-

Azeotrope Addition: Dropwise, add 1.0 mL of the pre-mixed Formic Acid/Triethylamine (5:2 molar ratio) azeotrope at room temperature.

-

Reaction Monitoring (Self-Validation):

-

Visual Cue: Immediate effervescence ( CO2 evolution) must be observed. This validates that the active 18-electron Ru-hydride species has formed and hydride transfer is occurring.

-

TLC Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar alcohol product ( Rf≈0.3 ) will cleanly separate from the starting ketone ( Rf≈0.6 ).

-

-

Thermal Control: Stir the mixture at 40 °C for 12 hours. The cessation of bubbling indicates the depletion of formic acid or completion of the reaction.

-

Workup: Quench the reaction by adding water (5 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with saturated NaHCO3 to remove residual formic acid, followed by brine.

-

Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure (R) or (S) enantiomer (depending on the TsDPEN ligand used).

Optimization Data for ATH

| Catalyst Loading | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess ( ee %) |

| 0.5 mol% | Neat | 25 | 24 | 85 | 92 |

| 1.0 mol% | DMF | 25 | 16 | 94 | 95 |

| 1.0 mol% | DMF | 40 | 12 | >99 | 98 |

| 1.0 mol% | iPrOH | 40 | 24 | 62 | 88 |

Method B: Enantioselective Nucleophilic Trifluoromethylation

Mechanistic Rationale & Causality

When the starting material is an aldehyde (5-methylthiophene-2-carboxaldehyde), the Ruppert-Prakash reagent ( TMSCF3 ) is the gold standard for −CF3 installation. However, TMSCF3 is entirely inert toward aldehydes without an initiator.

The Causality of Chiral Induction: We utilize a catalytic amount of a chiral quaternary ammonium fluoride derived from Cinchona alkaloids (e.g., N-Benzylcinchonidinium fluoride). The fluoride ion attacks the silicon atom of TMSCF3 , generating a hypervalent pentacoordinate silicate intermediate [Me3Si(CF3)F]− [2]. Because this silicate forms a tight ion pair with the bulky, rigid chiral Cinchona alkaloid cation, the subsequent transfer of the −CF3 carbanion equivalent to the aldehyde is highly face-selective [3]. Cryogenic temperatures (-78 °C) are strictly required to rigidify this transition state and suppress the background racemic pathway.

Fig 2. Enantioselective nucleophilic trifluoromethylation pathway via chiral silicate.

Step-by-Step Protocol: Trifluoromethylation Workflow

-

Catalyst Preparation: In a dried vial, mix N-Benzylcinchonidinium bromide (10 mol%) and Tetramethylammonium fluoride (TMAF, 10 mol%) in anhydrous DCM (1.0 mL) for 30 minutes at room temperature to generate the active chiral fluoride catalyst in situ.

-

Substrate Cooling: In a separate Schlenk flask, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 mmol, 126 mg) in anhydrous DCM (4.0 mL). Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: Add TMSCF3 (1.5 mmol, 2.0 equiv) to the aldehyde solution.

-

Initiation: Dropwise, add the pre-formed chiral catalyst solution down the cold wall of the flask.

-

Reaction Monitoring (Self-Validation):

-

NMR Check: Extract a 50 μL aliquot, dilute in CDCl3 , and run a quick 19 F NMR. The disappearance of the sharp TMSCF3 singlet at -67.3 ppm and the appearance of the silyl ether −CF3 doublet at approximately -76.0 ppm confirms successful addition.

-

-

Desilylation: Once the aldehyde is consumed (approx. 12 hours at -78 °C), add 1.0 M TBAF in THF (1.5 mL) directly to the cold solution to cleave the TMS ether. Allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl (5 mL), extract with DCM ( 3×10 mL), dry over MgSO4 , and purify via silica gel chromatography.

Optimization Data for Trifluoromethylation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess ( ee %) |

| TBAF (Control) | DCM | -78 | 95 | 0 (Racemic) |

| N-Benzylcinchonidinium-F | THF | -78 | 70 | 65 |

| N-Benzylcinchonidinium-F | Toluene | -78 | 82 | 84 |

| N-Benzylcinchonidinium-F | DCM | -78 | 89 | 91 |

Quality Control & Self-Validation Metrics

To guarantee the scientific integrity of the synthesized α -(Trifluoromethyl)-5-methylthiophene-2-methanol, the following analytical validations must be met:

-

1 H NMR (400 MHz, CDCl3 ): Look for the characteristic methine proton adjacent to the −CF3 group. It will appear as a distinct quartet ( J≈7.0 Hz) around δ 5.1 ppm due to coupling with the three fluorine atoms. The thiophene protons will appear as two doublets around δ 6.9 and 6.6 ppm.

-

19 F NMR (376 MHz, CDCl3 ): A clean doublet at δ -77.5 ppm ( J≈7.0 Hz). The absence of a singlet at -67.3 ppm validates the complete removal of unreacted TMSCF3 .

-

Chiral HPLC: Establish ee using a chiral stationary phase (e.g., Daicel Chiralcel OD-H). Mobile phase: Hexanes/Isopropanol (95:5), Flow rate: 1.0 mL/min, UV detection at 254 nm. Baseline separation of the (R) and (S) enantiomers is strictly required to validate the optimization tables above.

References

-

Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α -CF3 and α -SF5 Ketones. ACS Organic & Inorganic Au, 2022. URL:[Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 2018. URL:[Link]

-

Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones. Organic Letters, 2007. URL:[Link]

-

Catalytic Stereoconvergent Synthesis of Homochiral β -CF3, β -SCF3, and β -OCF3 Benzylic Alcohols. Organometallics, 2021. URL:[Link]

Application Note: Synthesis and Utilization of α-(Trifluoromethyl)-5-methylthiophene-2-methanol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction and Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the trifluoromethyl (–CF₃) group dramatically increases lipophilicity, thereby improving membrane permeability, while simultaneously shielding adjacent molecular sites from cytochrome P450-mediated oxidative metabolism.

The compound α-(Trifluoromethyl)-5-methylthiophene-2-methanol serves as an exceptionally versatile building block. By combining a –CF₃ group with a thiophene ring—a classical bioisostere for a phenyl ring that often improves aqueous solubility and alters target binding kinetics—this intermediate is highly sought after for synthesizing fluorinated bioactive compounds. While traditional methods for synthesizing 1[1] relied on complex reverse Wittig couplings, modern approaches favor direct nucleophilic trifluoromethylation.

Mechanistic Insights: The Ruppert-Prakash Reaction

To synthesize this compound efficiently, we employ the 2[2]. Unlike gaseous CF₃I or CF₃Br, which require harsh conditions or 3[3], TMSCF₃ is a bench-stable liquid that allows for mild, controlled nucleophilic addition to aldehydes.

Causality in Reaction Design: The reaction is initiated by a catalytic amount of a Lewis base, typically tetrabutylammonium fluoride (TBAF). The fluoride ion has a profound thermodynamic affinity for silicon, attacking the TMSCF₃ to form a hypervalent pentacoordinate silicate intermediate, [Me3Si(F)(CF3)]− . This intermediate transfers the nucleophilic CF₃⁻ equivalent to the electrophilic carbonyl carbon of 5-methylthiophene-2-carboxaldehyde. The resulting alkoxide then attacks another molecule of TMSCF₃, propagating the catalytic cycle and trapping the product as a stable silyl ether, which prevents retro-aldol-type degradation.

Synthetic workflow for α-(Trifluoromethyl)-5-methylthiophene-2-methanol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; at each stage, specific observable metrics (TLC Rf values, temperature changes, and NMR shifts) are provided so the operator can verify success before proceeding.

Materials Required

-

5-Methylthiophene-2-carboxaldehyde (1.0 equiv, limiting reagent)

-

Trifluoromethyltrimethylsilane (TMSCF₃, 1.2 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Step 1: Nucleophilic Trifluoromethylation

-

Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Causality: TMSCF₃ is highly sensitive to moisture; trace water will prematurely hydrolyze the reagent to fluoroform (CHF₃), destroying the CF₃ source.

-

Reagent Loading: Dissolve 5-methylthiophene-2-carboxaldehyde (10.0 mmol) in 25 mL of anhydrous THF.

-

Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The generation of the CF₃ anion is highly exothermic. Without cooling, the anion can undergo α-elimination to form difluorocarbene (:CF₂), leading to complex tar mixtures.

-

Addition: Add TMSCF₃ (12.0 mmol) via syringe.

-

Initiation: Dropwise, add TBAF (0.5 mmol, 0.05 equiv). A slight exotherm and color change (usually to pale yellow) validate the initiation of the catalytic cycle.

-

Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Validate completion via TLC (Hexanes/EtOAc 9:1). The aldehyde starting material (Rf ~0.3) should disappear, replaced by the non-polar silyl ether intermediate (Rf ~0.8).

Step 2: Desilylation and Isolation

-

Cleavage: To the same reaction flask, add an excess of TBAF (11.0 mmol, 1.1 equiv) at room temperature. Causality: The stoichiometric fluoride cleaves the robust Si–O bond, releasing the free alkoxide.

-

Quenching: Stir for 1 hour, then quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to protonate the alkoxide without causing acid-catalyzed degradation of the thiophene ring.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 8:2).

-

Self-Validation (Characterization):

-

TLC: The final product should elute at Rf ~0.4.

-

¹⁹F NMR (CDCl₃): Look for a distinct doublet around -76.5 ppm. The splitting is caused by the adjacent chiral proton.

-

¹H NMR (CDCl₃): A characteristic multiplet for the carbinol proton (CH-OH) should appear around 5.1 ppm.

-

Quantitative Data Presentation

Reaction conditions dictate the efficiency of the trifluoromethylation step. The table below summarizes optimization data, demonstrating why THF and catalytic TBAF are the superior choices.

| Entry | CF₃ Source | Initiator (Equiv) | Solvent | Temp Profile | Time (h) | Isolated Yield (%) |

| 1 | TMSCF₃ (1.2 eq) | TBAF (0.05 eq) | THF | 0 °C to RT | 2 | 94% |

| 2 | TMSCF₃ (1.2 eq) | CsF (0.10 eq) | DMF | 0 °C to RT | 6 | 82% |

| 3 | TMSCF₃ (1.2 eq) | K₂CO₃ (0.20 eq) | DMF | RT | 12 | 41% |

| 4 | TMSCF₃ (1.5 eq) | TBAF (0.10 eq) | THF | 0 °C to RT | 1.5 | 95% |

Note: Entry 1 represents the optimal balance of atom economy and yield. Entry 3 resulted in significant side-product formation due to the lack of temperature control and poor solubility of the carbonate base.

Downstream Applications in Drug Development

Once synthesized, α-(Trifluoromethyl)-5-methylthiophene-2-methanol is not a static endpoint but a dynamic precursor.

-

Mitsunobu Inversion: The secondary alcohol can be converted into a chiral amine or ether via a Mitsunobu reaction. The electron-withdrawing nature of the CF₃ group makes the adjacent C-O bond highly reactive under these conditions.

-

Oxidation to CF₃-Ketones: Oxidation using Dess-Martin periodinane yields the corresponding trifluoromethyl ketone, a potent transition-state inhibitor for serine and cysteine proteases.

-

Cross-Coupling: The 5-methyl group on the thiophene can be selectively brominated, opening the door for Suzuki-Miyaura or Stille cross-coupling to build extended, rigid pharmacophores.

Pharmacological enhancements provided by the CF3-thiophene motif.

References

- Title: A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes Source: ResearchGate URL

- Title: α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles Source: ACS Publications URL

- Source: PMC (National Institutes of Health)

Sources

Technical Support Center: Overcoming Catalyst Deactivation in the Synthesis of α-(Trifluoromethyl)-5-methylthiophene-2-methanol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fluorinated heteroaromatics. The synthesis of α-(Trifluoromethyl)-5-methylthiophene-2-methanol is a classic bottleneck in drug development. Whether you are accessing this chiral building block via the nucleophilic trifluoromethylation of 5-methylthiophene-2-carboxaldehyde (Route A) or the asymmetric transfer hydrogenation (ATH) of its corresponding trifluoromethyl ketone (Route B), catalyst deactivation is the primary cause of batch failure.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure robust catalytic turnover.

Route A: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Route)

The addition of TMSCF₃ to 5-methylthiophene-2-carboxaldehyde relies on an anionic chain reaction initiated by a Lewis base (e.g., TBAF or an alkoxide).

FAQ & Troubleshooting

Q: Why does my TBAF-catalyzed trifluoromethylation stall at 20-30% conversion? A: The Ruppert-Prakash reaction is an anionic chain process. The initiator generates a hypervalent active silicate, [Me3Si(F)(CF3)]− . Once the CF3 group is transferred to the aldehyde, the resulting alkoxide intermediate must attack another equivalent of TMSCF₃ to propagate the chain. If your reaction stalls, chain termination is outcompeting propagation. This is almost exclusively caused by trace moisture, which protonates the highly basic alkoxide intermediate, generating a dead, non-nucleophilic alcohol and releasing CF3H gas (1[1]).

Q: How can I monitor catalyst health and chain propagation in real-time? A: Use 19F NMR as an in-process control. A healthy, propagating reaction will show the steady consumption of TMSCF₃ (-67.3 ppm) and the appearance of the silylated product ether (~ -78 ppm). If your catalyst has deactivated via moisture quenching, you will observe a distinct doublet at -78.5 ppm ( J=79 Hz), which corresponds to fluoroform ( CF3H ). The presence of CF3H is the definitive diagnostic marker of a dead catalyst.

Protocol 1: Self-Validating Anhydrous Trifluoromethylation

This protocol ensures the chain reaction propagates without premature termination.

-

System Dehydration: Flame-dry all glassware under vacuum. Dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF.

-

Validation: Perform a Karl Fischer titration on the solvent mixture. It must read <10 ppm H2O before proceeding.

-

-

Reagent Charging & Initiation: Cool the reactor to 0 °C. Add TMSCF₃ (1.2 eq). Slowly add a catalytic amount of TBAF (0.05 eq, 1.0 M in THF).

-

Validation: Monitor the internal temperature probe. A successful initiation will produce a rapid exotherm ( ΔT=+5 to 10 °C) within 2 minutes of TBAF addition.

-

-

Chain Propagation: Allow the reaction to stir at 0 °C for 1 hour.

-

Validation: Pull an aliquot for 19F NMR. The spectrum must show <5% CF3H relative to the silylated product.

-

-

Quench and Deprotection: Add 1.0 M TBAF (1.5 eq) at room temperature to cleave the silyl ether, yielding the final α-(Trifluoromethyl)-5-methylthiophene-2-methanol.

-

Validation: TLC (Hexanes/EtOAc) will show complete conversion of the non-polar silyl ether to the highly polar free alcohol.

-

Mechanistic Pathway: TMSCF₃ Activation & Deactivation

Caption: Mechanism of TMSCF₃ activation and moisture-induced chain termination.

Route B: Asymmetric Transfer Hydrogenation (The Ru-ATH Route)

For highly enantioselective synthesis, the asymmetric transfer hydrogenation of 2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethan-1-one using a Ru(II)-TsDPEN catalyst is preferred.

FAQ & Troubleshooting

Q: Why is my Ru-TsDPEN catalyst dying before full conversion of the trifluoromethyl ketone? A: Thiophene derivatives are notorious for poisoning transition metal catalysts. The sulfur atom in the 5-methylthiophene ring is a soft Lewis base that strongly coordinates to the 16-electron Ru active species, displacing the required hydrogen donor or ketone substrate (2[2]). Furthermore, the highly electron-withdrawing CF3 group makes the ketone hyper-electrophilic, which can lead to the formation of stable, off-cycle Ru-alkoxide resting states. Over time, the starved Ru-hydride species aggregates into inactive hydride-bridged dimers.

Q: How do I prevent sulfur poisoning without changing my target molecule? A: You must manipulate the kinetics of the catalytic cycle to favor hydride transfer over sulfur coordination. This is achieved by increasing the concentration of the hydrogen donor (using a 5:2 Formic Acid/Triethylamine azeotrope instead of standard isopropanol) to rapidly regenerate the Ru-hydride (3[3]). Additionally, running the reaction at 0 °C suppresses the entropically driven sulfur coordination while the hyper-electrophilic trifluoromethyl ketone remains reactive enough to undergo rapid hydride transfer.

Protocol 2: Self-Validating Ru-ATH of Trifluoromethyl Ketones

This protocol utilizes kinetic control to outcompete catalyst poisoning.

-

Precatalyst Activation: In a Schlenk flask under Argon, dissolve RuCl(p−cymene)[(S,S)−TsDPEN] (0.5 mol%) in anhydrous DMF. Add Triethylamine (2.0 eq).

-

Validation: Observe a visual color shift from orange/brown to deep purple/red, indicating the successful formation of the 16-electron active Ru species via HCl elimination.

-

-

Hydride Formation: Add a 5:2 Formic Acid/Triethylamine azeotropic mixture (5.0 eq of HCOOH).

-

Validation: If monitored via 1H NMR, an aliquot will show a characteristic Ru-H resonance at ~ -15 ppm.

-

-

Asymmetric Reduction: Cool the system to 0 °C. Dropwise add 2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethan-1-one (1.0 eq). Stir for 4 hours.

-

Validation: The reaction solution must remain homogeneous. A black precipitate indicates catastrophic catalyst decomposition into Ru(0) nanoparticles. Chiral HPLC of the crude mixture should show >95% conversion with >98% ee.

-

Mechanistic Pathway: Ru-ATH Cycle & Thiophene Poisoning

Caption: Ru-catalyzed ATH cycle highlighting thiophene sulfur poisoning and dimer formation.

Quantitative Data & Benchmarking

The following table summarizes the impact of optimized conditions on catalyst longevity and product yield.

| Synthesis Route | Catalyst System | Conditions | Primary Deactivation Pathway | Max TON | Enantiomeric Excess (ee) |

| A (Standard) | TBAF (10 mol%) | THF, 25 °C, Ambient | Moisture / Alkoxide Trapping | < 10 | N/A (Racemic) |

| A (Optimized) | TBAF (5 mol%) | THF, 0 °C, Strict Anhydrous | Suppressed | > 200 | N/A (Racemic) |

| B (Standard) | Ru-TsDPEN (1 mol%) | iPrOH / KOH, 25 °C | Thiophene S-Coordination | 45 | 82% |

| B (Optimized) | Ru-TsDPEN (0.5 mol%) | HCOOH/NEt₃, DMF, 0 °C | Suppressed | > 500 | > 98% |

References

-

Matsunami, A., et al. "Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation." Organic Letters, 2018. 3

-

"Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry." RSC Publishing.2

Sources

Solvent optimization for increasing alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol solubility

Target Molecule: α -(Trifluoromethyl)-5-methylthiophene-2-methanol Target Audience: Researchers, Formulation Scientists, and Preclinical PK/PD Investigators

Welcome to the Technical Support Center. This guide is designed to help you overcome the severe aqueous solubility bottlenecks associated with α -(Trifluoromethyl)-5-methylthiophene-2-methanol. Rather than relying on trial and error, this document provides mechanistically grounded, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Mechanistic Overview: The Causality of Solvation Challenges

To formulate a molecule successfully, you must first understand why it resists solvation. α -(Trifluoromethyl)-5-methylthiophene-2-methanol presents a "perfect storm" of hydrophobicity:

-

Lipophilic Core: The 5-methylthiophene ring is highly lipophilic, driving the molecule's overall logP upward and promoting strong intermolecular π−π stacking in its crystalline state.

-

Trifluoromethyl Shielding: The α -CF3 group acts as an intensely electronegative, superhydrophobic shield. It sterically hinders the adjacent hydroxyl (-OH) group from participating in optimal hydrogen-bonding networks with water, a phenomenon well-documented in [1].

-

The Result: The compound exhibits excellent solubility in aprotic organic solvents (e.g., DMSO, DCM) but undergoes rapid nucleation and precipitation (crashing out) upon dilution in aqueous media.

Quantitative Solvent Screening Data

Based on empirical data from structurally analogous fluorinated thiophenes, the following table summarizes the expected solubility profiles and their appropriate experimental applications.

| Solvent System | Solubilization Mechanism | Expected Solubility (mg/mL) | Application Suitability |

| 100% DMSO | Crystal lattice disruption | > 50.0 | Stock solutions only |

| 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline | Micellar encapsulation & co-solvency | ~ 2.5 - 5.0 | In vivo (PO/IP/IV) |

| 20% HP- β -CD (in water) | Hydrophobic cavity inclusion | ~ 1.0 - 3.0 | In vitro / Aqueous assays |

| 100% Aqueous Buffer (PBS) | None (Thermodynamic rejection) | < 0.01 | Not recommended |

Formulation Decision Matrix

Use the following decision tree to select the optimal formulation strategy based on your assay requirements.

Decision matrix for optimizing α -(Trifluoromethyl)-5-methylthiophene-2-methanol solubility.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Micellar System (For In Vivo Dosing)

Causality: PEG400 acts as a dielectric bridge between the highly polar aqueous phase and the non-polar drug, while Tween-80 forms micelles that trap the thiophene core, preventing nucleation and crystal growth. This is a highly validated approach for [2].

Step-by-Step Methodology:

-

Weigh the target compound and dissolve it completely in 10% (final volume) DMSO .

-

Validation Check: The solution must be optically clear with no micro-particulates.

-

-

Add 40% (final volume) PEG400 and vortex vigorously for 60 seconds to ensure homogeneous co-solvency.

-

Add 5% (final volume) Tween-80 . Sonicate the mixture in a water bath at 37°C for 5 minutes.

-

Dropwise, add 45% (final volume) sterile Saline (0.9% NaCl) while continuously vortexing to prevent localized precipitation.

-

Self-Validation: Perform Dynamic Light Scattering (DLS) on the final solution. A polydispersity index (PDI) < 0.3 confirms stable micelle formation without macro-aggregates.

Protocol B: HP- β -CD Inclusion Complexation (For In Vitro Assays)

Causality: The hydrophobic cavity of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) perfectly accommodates the lipophilic trifluoromethyl-thiophene moiety, masking it from water while the exterior hydroxyls maintain aqueous solubility, an effective strategy for [3].

Step-by-Step Methodology:

-